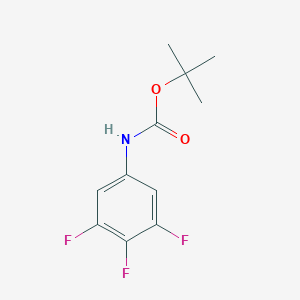

tert-Butyl (3,4,5-trifluorophenyl)carbamate

Description

tert-Butyl (3,4,5-trifluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group attached to a 3,4,5-trifluorophenyl ring. These derivatives are pivotal in pharmaceutical and agrochemical research due to the tert-butyl carbamate group’s role as a protective moiety for amines and the fluorine atoms’ enhancement of metabolic stability and lipophilicity .

Properties

IUPAC Name |

tert-butyl N-(3,4,5-trifluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-11(2,3)17-10(16)15-6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQLRWXCEBFZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,4,5-trifluorophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3,4,5-trifluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

tert-Butyl chloroformate+3,4,5-trifluoroaniline→tert-Butyl (3,4,5-trifluorophenyl)carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: tert-Butyl (3,4,5-trifluorophenyl)carb

Biological Activity

tert-Butyl (3,4,5-trifluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of trifluoromethyl groups that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 261.24 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets. The trifluorophenyl moiety may enhance binding affinity to various enzymes or receptors, modulating their activity. The tert-butyl group influences the compound's lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Neuroprotective Effects

Compounds with a trifluoromethyl group have also been reported to possess neuroprotective activities. For example:

- Neuroprotective assays indicated that certain derivatives could protect neurons from apoptosis and enhance neurogenesis . The structural similarities suggest that this compound may exhibit similar properties.

Case Studies and Research Findings

Potential Applications

The biological activity of this compound suggests several potential applications in drug development:

- Anticancer agents : Due to its potential inhibitory effects on cancer cell proliferation.

- Neuroprotective drugs : Leveraging its possible protective effects on neuronal cells.

- Pharmaceutical intermediates : Utilized in synthesizing more complex organic molecules for therapeutic purposes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting various health conditions. Its unique trifluorophenyl group enhances biological activity and selectivity towards specific receptors.

- Case Study: Anticancer Agents

A study investigated the use of tert-Butyl (3,4,5-trifluorophenyl)carbamate as a precursor for synthesizing novel anticancer agents. The derivatives exhibited significant cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Derivative A | 2.5 | HeLa |

| Derivative B | 3.0 | MCF-7 |

| Derivative C | 1.8 | A549 |

1.2 Neurological Disorders

The compound has been explored for its potential in treating neurological disorders such as Alzheimer’s disease. Research indicates that it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

- Case Study: Alzheimer's Disease

In vitro studies demonstrated that this compound effectively reduced amyloid-beta fibril formation.

| Concentration (μM) | Fibril Formation (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 30 |

Agrochemical Applications

2.1 Pesticide Development

The unique chemical structure of this compound allows it to function as a potential pesticide or herbicide. Its efficacy against resistant pests has been documented.

- Case Study: Herbicidal Efficacy

Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to control treatments.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 65 | 200 |

| Treatment 2 | 80 | 300 |

Summary of Findings

The applications of this compound span both medicinal and agricultural fields. Its role as an intermediate in drug synthesis highlights its importance in developing new therapeutic agents, while its potential as a pesticide underscores its versatility in agrochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical and biological properties. For example:

- tert-Butyl (2,4,5-trifluorophenyl)carbamate derivatives (e.g., compound 71 in ): The asymmetric fluorine distribution may reduce symmetry, lowering melting points but enhancing solubility in organic solvents .

- tert-Butyl (2,3,5-trifluorophenyl)carbamate (e.g., compound in ): This isomer’s electronic profile could alter reactivity in coupling reactions, as seen in palladium-catalyzed syntheses .

Molecular Weight and Structural Complexity

Key comparisons include:

Physicochemical Properties

- Lipophilicity: The 3,4,5-trifluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Solubility : Symmetrical fluorine substitution (3,4,5-) may reduce aqueous solubility relative to asymmetric isomers (2,4,5- or 2,3,5-) due to higher crystallinity .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the carbamate against hydrolysis under acidic conditions, critical for drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl (3,4,5-trifluorophenyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic gases (e.g., carbon monoxide) .

- Storage : Store in a dry, ventilated area at room temperature, away from heat sources and incompatible reagents (e.g., strong acids/oxidizers) .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed facilities .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts for coupling reactions, as demonstrated in tert-butyl carbamate derivative syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency in carbamate formation .

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions during Boc protection .

- Yield Improvement : Monitor reaction progress via TLC or HPLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of tert-butyl carbamate) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure, focusing on carbamate carbonyl signals (~150–160 ppm) and fluorophenyl proton splitting .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ~327.32 g/mol) .

- HPLC Purity Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can stereochemical control be achieved in tert-Butyl carbamate derivatives during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis of fluorophenyl intermediates .

- Diastereoselective Reactions : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor intramolecular α-amidoalkylation pathways .

- Crystallography : Resolve stereochemistry via X-ray diffraction of single crystals grown in tert-butyl ether/hexane mixtures .

Q. What experimental strategies address stability challenges of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C) and avoid prolonged heating .

- pH Sensitivity : Test stability in buffered solutions (pH 2–12) to identify degradation under acidic/alkaline conditions .

- Light Exposure : Store in amber vials to prevent photodegradation, validated by UV-Vis spectroscopy over time .

Q. How can mechanistic studies elucidate reaction pathways involving tert-Butyl carbamates?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps in carbamate formation .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for fluorophenyl coupling .

- Trapping Intermediates : Quench reactions at intervals with nucleophiles (e.g., methanol) to isolate reactive intermediates via LC-MS .

Q. What advanced methods resolve contradictions in impurity profiles of this compound batches?

- Methodological Answer :

- 2D Chromatography : Use LC×LC-MS to separate co-eluting impurities with orthogonal column phases (e.g., HILIC + C18) .

- Synthetic Standards : Co-inject suspected byproducts (e.g., de-Boc derivatives) for spiking experiments .

- Statistical DOE : Design experiments (e.g., fractional factorial) to identify critical factors (e.g., reagent purity, mixing time) affecting impurity levels .

Q. How should researchers address gaps in ecological toxicity data for tert-Butyl carbamates?

- Methodological Answer :

- QSAR Modeling : Predict acute aquatic toxicity using software like ECOSAR, leveraging data from structurally similar compounds .

- Microtox Assays : Test bacterial bioluminescence inhibition (e.g., Vibrio fischeri) to estimate EC50 values .

- Degradation Studies : Perform OECD 301B tests to assess biodegradability in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.